molecular formula C21H21NO5 B2958124 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951938-26-4

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2958124
CAS No.: 951938-26-4
M. Wt: 367.401
InChI Key: PXGJFKBORBTHBB-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine heterocyclic core. The molecule features two methoxy substituents: one at the 2-methoxyethyl side chain (position 9) and another at the 4-methoxyphenyl group (position 3) . Its synthesis typically involves aminomethylation or cyclocondensation reactions using hydroxylated coumarin precursors and amino alcohols under acidic or reflux conditions .

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-10-9-22-11-17-19(27-13-22)8-7-16-20(23)18(12-26-21(16)17)14-3-5-15(25-2)6-4-14/h3-8,12H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGJFKBORBTHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 317.36 g/mol

The structure features a chromeno[8,7-e][1,3]oxazine core that is substituted with methoxyethyl and methoxyphenyl groups, which are believed to play a role in its biological activity.

Anticancer Properties

Research indicates that derivatives of dihydrochromeno compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMelanoma5.0Induces apoptosis
Similar Dihydrochromeno DerivativeProstate Cancer0.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain chromeno derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This protective effect is hypothesized to be mediated through antioxidant activity and modulation of signaling pathways involved in cell survival .

Case Study 1: Anticancer Activity

In a study conducted on human melanoma cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. The study reported an IC50 value of approximately 5 µM, indicating potent anticancer activity. The mechanism was further elucidated through flow cytometry analysis, which revealed an increase in apoptotic cells post-treatment .

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL. These findings suggest potential for development as an antimicrobial agent, although further optimization is needed for enhanced efficacy .

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antioxidant activity. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. For instance, studies have shown that derivatives can scavenge free radicals effectively, reducing cellular damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies demonstrated that it could mitigate neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The underlying mechanisms are thought to involve modulation of oxidative stress pathways and enhancement of cellular resilience.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific signaling pathways involved in tumor growth presents promising avenues for cancer therapy .

Case Studies

StudyObjectiveFindings
Study on Antioxidant Activity To evaluate the antioxidant capacity of the compoundDemonstrated significant free radical scavenging ability comparable to established antioxidants .
Neuroprotection in Cell Cultures To assess neuroprotective effects against oxidative stressReduced neuronal death by 40% in models exposed to oxidative agents .
Anticancer Efficacy To investigate the effects on cancer cell linesShowed a dose-dependent inhibition of cell proliferation in breast and prostate cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Electron-donating groups (e.g., 4-methylbenzyl in 6d) improve synthesis efficiency (70% yield) compared to electron-withdrawing groups (e.g., 4-fluorophenyl in 6k: 35% yield) .
  • Thermal Stability : Higher melting points correlate with rigid aromatic substituents (e.g., 6d: 159–164°C vs. 6k: 140–143°C) .

Pharmacological Activities

Anti-Inflammatory Activity

  • The target compound’s structural relative, 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives, exhibit potent anti-inflammatory effects by inhibiting NF-κB signaling (IC₅₀: 1.2–3.8 μM) .
  • In contrast, ferrocenyl derivatives (e.g., 12b, 13) show antimalarial activity (IC₅₀: 0.8–1.5 μM) but lack direct anti-inflammatory data .

Osteogenic Activity

  • The 9-(furan-3-ylmethyl) analogue (Compound 7) demonstrates dual osteoblast-promoting and osteoclast-inhibiting activity, surpassing ipriflavone in vivo. This is attributed to its modulation of BMP/Smad and RANKL/OPG pathways .

Anticancer and Antiviral Potential

  • Chromeno-oxazinones with trifluoromethyl groups (e.g., 951976-54-8) show moderate cytotoxicity against cancer cell lines (e.g., MCF-7: IC₅₀ = 12.4 μM) .
  • Derivatives like 6a–6o exhibit antiviral activity against phytopathogens (e.g., tobacco mosaic virus), but structure-activity relationships remain unclear .

Tautomerization and Solvent Effects

  • Hydroxylated isoflavone-derived oxazines (e.g., 4b) undergo tautomerization between chromeno-oxazinone and oxazepane forms, influenced by solvent polarity and substituent electronics. Polar solvents stabilize the oxazinone tautomer, while nonpolar solvents favor oxazepane .

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